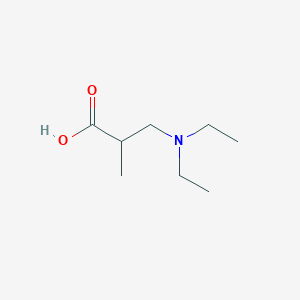

3-(Diethylamino)-2-methylpropanoic acid

Vue d'ensemble

Description

3-(Diethylamino)-2-methylpropanoic acid (DEAmp) is an organic compound belonging to the carboxylic acid family. It is a derivative of propanoic acid, and has been studied for its biochemical and physiological effects. DEAmp is used in a variety of scientific research applications, and is known to have a wide range of advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Thermo- and pH-Responsive Polymers

3-(Diethylamino)-2-methylpropanoic acid: is utilized in the synthesis of thermo- and pH-responsive polymers. These polymers exhibit unique characteristics such as phase separation at certain temperatures and pH levels, which can be tailored for specific applications . The ability to respond to temperature and pH changes makes these polymers suitable for drug delivery systems, where they can release therapeutic agents in response to the body’s environment.

Solid-Phase Peptide Synthesis

In the field of peptide synthesis, 3-(Diethylamino)-2-methylpropanoic acid derivatives serve as an effective replacement for hazardous reagents like piperidine. They are used to remove protecting groups during the synthesis process . This application is particularly important in the development of peptidic drug candidates, where efficiency and safety are paramount.

Optoelectronic Properties

The compound’s derivatives are also explored for their optoelectronic properties. For instance, they are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices that require materials with specific electronic and optical behaviors .

Biomedical Applications

Derivatives of 3-(Diethylamino)-2-methylpropanoic acid have been used as fluorescent labels and inhibitors in biomedical research. Their ability to aggregate can be leveraged in designing probes for imaging and diagnostic purposes .

Laser Dye Applications

The compound is employed in the synthesis of dyes used in laser applications. These dyes can be fine-tuned to emit specific wavelengths of light, which is crucial in various laser technologies .

Chemical Synthesis and Process R&D

In chemical process research and development, the compound’s derivatives are valuable for their role in improving the efficiency of reactions and reducing the environmental impact of chemical processes .

Mécanisme D'action

Target of Action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mechanism of action is often complex and can involve interactions with multiple targets. For example, some compounds can bind to DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA .

Biochemical Pathways

Compounds can affect various biochemical pathways. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely, depending on the specific targets and pathways it affects. For example, some compounds can inhibit the growth of cancer cells, while others can reduce inflammation or prevent viral replication .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, the photophysics of certain compounds can be affected by the chain length and the head group of different cationic surfactants .

Propriétés

IUPAC Name |

3-(diethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSXFBBONITFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethylamino)-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

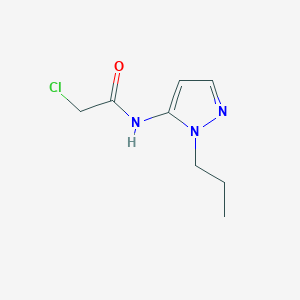

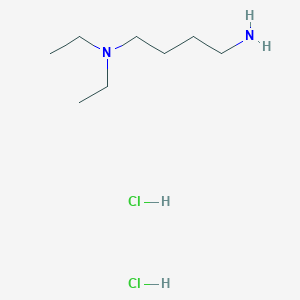

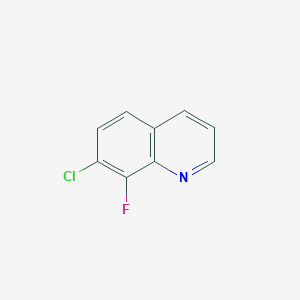

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)

![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)

![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)

![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)

![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)

![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

![N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-oxoethyl]-2,2,2-trifluoroacetamide](/img/structure/B1418884.png)